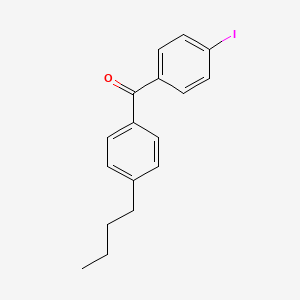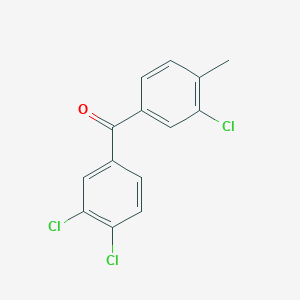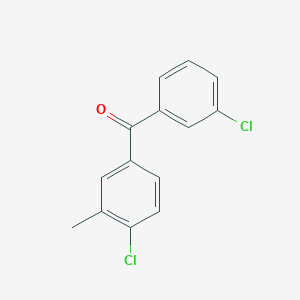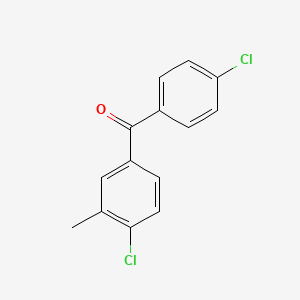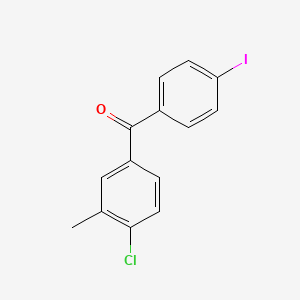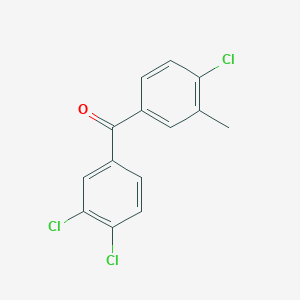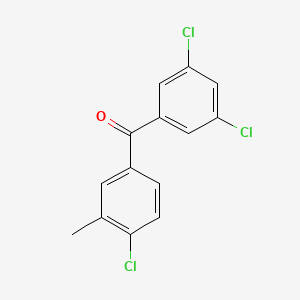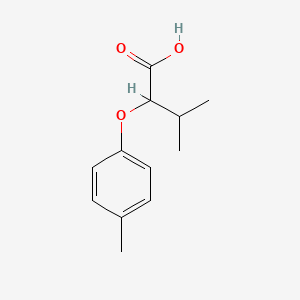
2-(p-Tolyloxy)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(p-Tolyloxy)acetic acid” is a chemical compound with the CAS Number: 940-64-7 and a molecular weight of 166.18 . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(p-Tolyloxy)-3-methylbutanoic acid” were not found, it was noted that 3-(p-tolyloxy)phenol was used to synthesize polysubstituted imidazolone derivatives .Physical And Chemical Properties Analysis
“2-(p-Tolyloxy)acetic acid” is a solid at room temperature . No further physical and chemical properties for “2-(p-Tolyloxy)-3-methylbutanoic acid” were found.Wissenschaftliche Forschungsanwendungen
1. Role in Aroma Compounds and Food Industry
2-(p-Tolyloxy)-3-methylbutanoic acid and its derivatives play a significant role in the aroma and flavor of various foods and beverages. For instance, specific hydroxy acids, including derivatives of 2-(p-Tolyloxy)-3-methylbutanoic acid, are precursors to relevant wine aroma compounds, influencing the sensory properties of wine and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015). Similarly, S-methylthio-2-methylbutanoate, a compound found in hops, cheese, and melon, has a tropical fruit-type flavor and is synthesized from related 2-methylbutanoic acid (Yuasa & Yuasa, 2008).
2. Biodegradable Material Development
Several studies focus on the use of 2-(p-Tolyloxy)-3-methylbutanoic acid and its derivatives in developing biodegradable materials. For instance, hetero-stereocomplex formation between substituted poly(lactic acid)s with linear and branched side chains, including poly(l-2-hydroxybutanoic acid) and poly(d-2-hydroxy-3-methylbutanoic acid), provides a versatile way to prepare biodegradable materials with varied physical properties (Tsuji & Hayakawa, 2014). The unique fractional crystallization of such blends further supports the development of novel material properties (Zhou et al., 2017).
3. Chemical Synthesis and Molecular Interactions
In the realm of chemical synthesis, the stereochemistry of molecules similar to 2-(p-Tolyloxy)-3-methylbutanoic acid is crucial. Studies on stereoselective synthesis highlight the importance of controlling stereochemistry in the production of amino acids and their fluorinated derivatives, impacting the pharmaceutical industry (Laue et al., 2000). Additionally, the structural and vibrational analysis of related compounds provides insights into their molecular interactions and potential applications in fields such as spectroscopy and material science (Subashchandrabose et al., 2012).
4. Photocatalytic Applications
The photocatalyzed oxidation and mineralization of branched and oxidized C4 and C5 aliphatic acids, including derivatives of 2-(p-Tolyloxy)-3-methylbutanoic acid, demonstrate the potential of these compounds in environmental remediation and green chemistry solutions (Serpone et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-2-(4-methylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)11(12(13)14)15-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNPBNPKNWPBIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyloxy)-3-methylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


